3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid
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Overview
Description
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid is a complex organic compound with the molecular formula C18H14N2O6S and a molecular weight of 386.4 g/mol. It is known for its vibrant color properties, making it useful in various industrial applications, particularly in dye manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of 2-naphthol to produce 6-sulpho-2-naphthol. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves coupling this diazonium salt with 3-methylsalicylic acid under alkaline conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Sulfuric acid and nitric acid are commonly employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines such as 3-methylsalicylic acid and 6-sulpho-2-naphthylamine.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The azo bond in the compound can undergo reduction to release active amines, which then interact with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Methylsalicylic acid: Lacks the azo and sulpho groups, making it less effective as a dye.
2-Naphthol: A precursor in the synthesis but lacks the azo and salicylic acid functionalities.
Azo dyes: Other azo compounds with different substituents on the aromatic rings.
Uniqueness
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid is unique due to its combination of azo, sulpho, and salicylic acid groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring vibrant colors and specific chemical reactivity.
Properties
CAS No. |
84100-02-7 |
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Molecular Formula |
C18H14N2O6S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-5-[(6-sulfonaphthalen-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O6S/c1-10-6-14(9-16(17(10)21)18(22)23)20-19-13-4-2-12-8-15(27(24,25)26)5-3-11(12)7-13/h2-9,21H,1H3,(H,22,23)(H,24,25,26) |
InChI Key |
TXCLQELZMLNMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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